molecular formula C7H14O4 B1334990 Methyl 3,3-dimethoxy-2-methylpropanoate CAS No. 76526-43-7

Methyl 3,3-dimethoxy-2-methylpropanoate

Cat. No.: B1334990
CAS No.: 76526-43-7
M. Wt: 162.18 g/mol
InChI Key: CBFKVFFWFXUWDK-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethoxy-2-methylpropanoate is an organic compound with the molecular formula C7H14O4. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

Methyl 3,3-dimethoxy-2-methylpropanoate has several applications in scientific research:

Safety and Hazards

“Methyl 3,3-dimethoxy-2-methylpropanoate” may cause serious eye irritation, respiratory irritation, and skin irritation . Precautionary measures include avoiding inhalation, contact with skin, and contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethoxy-2-methylpropanoate can be synthesized through the esterification of 3,3-dimethoxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethoxy-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3,3-dimethoxy-2-methylpropanoate involves its reactivity with various chemical reagents. The methoxy groups and ester functionality make it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3-dimethoxy-2-methylpropanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial settings .

Properties

IUPAC Name

methyl 3,3-dimethoxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFKVFFWFXUWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997888
Record name Methyl 3,3-dimethoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76526-43-7
Record name Methyl 3,3-dimethoxy-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76526-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethoxy-2-methylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076526437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,3-dimethoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3-dimethoxy-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 3,3-dimethoxy-2-methylpropanoate in the synthesis of (+)-methyl 8-epi-nonactate?

A: this compound serves as a key reagent in the synthesis of a crucial β-alkoxymethacrylate intermediate. The research paper describes its reaction with a specific secondary alcohol (compound 6 in the paper) in the presence of an acid catalyst []. This reaction forms the β-alkoxymethacrylate (compound 7), which is then subjected to a radical cyclization reaction, a critical step in forming the desired tetrahydrofuran ring system found in the target molecule, (+)-methyl 8-epi-nonactate.

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